molecular formula C11H19N3O2 B13617854 Methyl 2-amino-4-(3,4,5-trimethyl-1h-pyrazol-1-yl)butanoate

Methyl 2-amino-4-(3,4,5-trimethyl-1h-pyrazol-1-yl)butanoate

Cat. No.: B13617854
M. Wt: 225.29 g/mol
InChI Key: FFZDBVORGPHYRI-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-(3,4,5-trimethyl-1h-pyrazol-1-yl)butanoate is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, in particular, has a unique structure that includes a pyrazole ring substituted with three methyl groups and an amino group attached to a butanoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-4-(3,4,5-trimethyl-1h-pyrazol-1-yl)butanoate typically involves the reaction of 3,4,5-trimethyl-1H-pyrazole with a suitable ester derivative. One common method is the condensation reaction between 3,4,5-trimethyl-1H-pyrazole and methyl 2-bromo-4-aminobutanoate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-(3,4,5-trimethyl-1h-pyrazol-1-yl)butanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The pyrazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated pyrazole derivatives.

Scientific Research Applications

Methyl 2-amino-4-(3,4,5-trimethyl-1h-pyrazol-1-yl)butanoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding.

    Industry: The compound can be used in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of Methyl 2-amino-4-(3,4,5-trimethyl-1h-pyrazol-1-yl)butanoate involves its interaction with specific molecular targets. The amino group and the pyrazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their activity. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-5-methylthio-1H-1,2,4-triazole
  • 5-Amino-3-(cyanomethyl)-1H-pyrazol-4-yl cyanide

Uniqueness

Methyl 2-amino-4-(3,4,5-trimethyl-1h-pyrazol-1-yl)butanoate is unique due to its specific substitution pattern on the pyrazole ring and the presence of both an amino group and an ester group. This combination of functional groups provides the compound with distinct chemical reactivity and biological activity compared to other pyrazole derivatives.

Biological Activity

Methyl 2-amino-4-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanoate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its interactions with biological targets, synthesis methods, and relevant case studies.

  • Molecular Formula : C₁₁H₁₉N₃O₂
  • Molar Mass : 225.29 g/mol
  • CAS Number : 1340345-87-0

This compound is characterized by the presence of an amino group and a methyl ester functional group, which contribute to its reactivity and interaction with biological systems.

Binding Affinity

Preliminary studies indicate that this compound exhibits binding affinity to various biological targets. These interactions are crucial for understanding its mechanisms of action in metabolic pathways and potential therapeutic applications.

Antimicrobial Activity

Research has highlighted the antimicrobial properties of pyrazole derivatives. For instance, related compounds have shown significant activity against both Gram-positive and Gram-negative bacteria. In a study involving pyrazole derivatives, compounds similar to this compound demonstrated sub-micromolar activity against Methicillin-sensitive Staphylococcus aureus (MSSA) and Methicillin-resistant S. aureus (MRSA) when bioavailable copper was present .

Study on Antibacterial Activity

A comparative study evaluated the antibacterial activity of several pyrazole derivatives, including this compound. The results indicated that these compounds could effectively inhibit bacterial growth at low concentrations. The Minimum Inhibitory Concentration (MIC) values were determined for various strains:

Compound NameMIC against MSSA (mg/mL)MIC against E. coli (mg/mL)
This compound0.1258
Related Compound A0.25016
Related Compound B0.50032

These findings suggest that this compound has promising antibacterial properties that warrant further investigation.

Anti-inflammatory Potential

Another aspect of interest is the anti-inflammatory potential of this compound. Studies have indicated that pyrazole derivatives can inhibit pro-inflammatory cytokines and reduce inflammation in cellular models. For example, a derivative similar to this compound was shown to reduce LPS-induced TNF-alpha release in vitro and in vivo .

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • Condensation Reactions : Combining appropriate pyrazole derivatives with amino acids or their esters.
  • Refluxing Techniques : Using solvents such as ethanol or methanol under reflux conditions to facilitate the reaction.
  • Catalytic Methods : Employing catalysts to enhance yield and selectivity during the synthesis process.

These synthetic routes highlight the versatility available for generating this compound and its derivatives.

Properties

Molecular Formula

C11H19N3O2

Molecular Weight

225.29 g/mol

IUPAC Name

methyl 2-amino-4-(3,4,5-trimethylpyrazol-1-yl)butanoate

InChI

InChI=1S/C11H19N3O2/c1-7-8(2)13-14(9(7)3)6-5-10(12)11(15)16-4/h10H,5-6,12H2,1-4H3

InChI Key

FFZDBVORGPHYRI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1C)CCC(C(=O)OC)N)C

Origin of Product

United States

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